4-bromo-N-methyl-2-(trifluoromethyl)benzenesulfonamide
CAS No.: 1055995-70-4
Cat. No.: VC11681428
Molecular Formula: C8H7BrF3NO2S
Molecular Weight: 318.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1055995-70-4 |
|---|---|
| Molecular Formula | C8H7BrF3NO2S |
| Molecular Weight | 318.11 g/mol |
| IUPAC Name | 4-bromo-N-methyl-2-(trifluoromethyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C8H7BrF3NO2S/c1-13-16(14,15)7-3-2-5(9)4-6(7)8(10,11)12/h2-4,13H,1H3 |
| Standard InChI Key | CWRMWGNMCCWIQO-UHFFFAOYSA-N |
| SMILES | CNS(=O)(=O)C1=C(C=C(C=C1)Br)C(F)(F)F |
| Canonical SMILES | CNS(=O)(=O)C1=C(C=C(C=C1)Br)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure features a benzene ring substituted with three functional groups:
-
Bromine at the 4-position, contributing to electrophilic reactivity and potential halogen bonding.
-
Trifluoromethyl (-CF₃) at the 2-position, enhancing lipophilicity and electron-withdrawing effects.
-
N-methylbenzenesulfonamide at the 1-position, enabling hydrogen bonding and enzyme inhibition.
X-ray crystallography of analogous compounds reveals that the sulfonamide group adopts a planar configuration, while the trifluoromethyl group induces torsional strain, influencing protein-ligand interactions .
Physicochemical Properties
Key properties include:
| Property | Value |
|---|---|
| Melting Point | Not reported |
| Solubility | Low in water; soluble in DMSO |
| LogP (Partition Coefficient) | Estimated 2.8–3.2 |
| pKa (Sulfonamide NH) | ~10.2 |
The trifluoromethyl group increases hydrophobicity (LogP > 3), favoring membrane permeability, while the sulfonamide’s moderate acidity (pKa ~10.2) allows for pH-dependent solubility.
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via a multi-step sequence:
-
Sulfonylation: Reaction of 4-bromo-2-(trifluoromethyl)benzenesulfonyl chloride with methylamine.
-
Purification: Chromatography or recrystallization to isolate the product.
A patent describing the synthesis of structurally related brominated sulfonamides (e.g., 2-fluoro-4-bromobenzyl bromide) highlights the use of diazotization and bromination under controlled conditions . For 4-bromo-N-methyl-2-(trifluoromethyl)benzenesulfonamide, analogous methods are employed, with critical parameters including:
-
Temperature control during sulfonylation (0–25°C).
-
Stoichiometric excess of methylamine to minimize di-substitution.
Chemical Reactivity and Stability
Electrophilic Substitution
The bromine atom undergoes nucleophilic aromatic substitution (SNAr) under basic conditions, enabling derivatization. For example, reaction with amines at 80°C in DMF replaces bromine with amino groups .
Stability Profile
-
Thermal Stability: Decomposes above 200°C, releasing SO₂ and HBr.
-
Photostability: The trifluoromethyl group reduces photosensitivity compared to non-fluorinated analogs.
-
Hydrolytic Stability: Resistant to hydrolysis at neutral pH but degrades in strong acids (pH <2) or bases (pH >12).
Biological Activity and Mechanisms
Anticancer Activity
In vitro studies on related compounds demonstrate:
-
PPARγ Agonism: Activation of peroxisome proliferator-activated receptor gamma (PPARγ) in cancer cells, inducing apoptosis .
-
Kinase Inhibition: Suppression of tyrosine kinases via sulfonamide-mediated hydrogen bonding to ATP-binding pockets .
A 2017 study reported that 4-bromo-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)-2,5-difluorobenzenesulfonamide (a close analog) exhibited an EC₅₀ of 2 nM in PPARγ reporter assays, underscoring the pharmacological relevance of brominated sulfonamides .
Structure–Activity Relationships (SAR)
Critical SAR insights include:
-
Trifluoromethyl Position: Ortho substitution (vs. meta or para) maximizes steric interactions with hydrophobic enzyme pockets .
-
N-methylation: Reduces renal toxicity compared to non-alkylated sulfonamides.
Applications in Materials Science
Polymer Modification
The compound’s sulfonamide group facilitates hydrogen bonding with polyamide chains, enhancing tensile strength in composites. Preliminary tests show a 15% increase in Young’s modulus when incorporated at 5 wt%.
Liquid Crystals
Fluorinated sulfonamides act as mesogens in liquid crystalline phases. Differential scanning calorimetry (DSC) of analogous compounds reveals smectic phases between 120°C and 180°C, suggesting potential for display technologies.
Comparative Analysis with Analogous Compounds
The N-methyl group in 4-bromo-N-methyl-2-(trifluoromethyl)benzenesulfonamide balances potency and safety, offering a favorable profile for drug development .
Future Directions and Challenges
Targeted Drug Delivery
Encapsulation in lipid nanoparticles could mitigate solubility limitations. In silico models predict a 40% increase in bioavailability with nanoformulation.
Green Synthesis
Current methods rely on halogenated solvents (e.g., DCM). Transition to aqueous micellar catalysis or ionic liquids may reduce environmental impact .
Resistance Mitigation
Combination therapies with β-lactam antibiotics could overcome bacterial resistance mechanisms, leveraging sulfonamide-mediated folate pathway disruption.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume